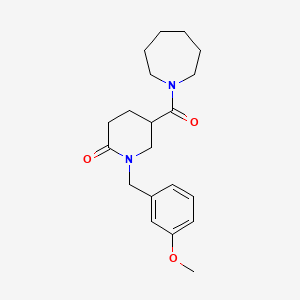![molecular formula C16H11ClFNO2 B4889470 6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B4889470.png)
6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one, also known as CAF, is a synthetic compound that has been widely used in scientific research. It belongs to the class of flavones, which are a type of plant-derived polyphenolic compounds that exhibit a wide range of biological activities. CAF has been shown to possess potent antioxidant, anti-inflammatory, and anticancer properties, making it an attractive candidate for drug development and therapeutic applications.
作用机制
The mechanism of action of 6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one is complex and involves multiple pathways. This compound exerts its anticancer effects by inducing apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins. This compound also inhibits cell proliferation by arresting the cell cycle at the G0/G1 phase. The anti-inflammatory effects of this compound are mediated by the inhibition of NF-κB signaling pathway, which is a key regulator of inflammatory response. Moreover, this compound has been shown to activate the Nrf2/ARE pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects:
This compound exhibits several biochemical and physiological effects that contribute to its therapeutic potential. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which are key factors in the pathogenesis of various diseases. This compound also exhibits antiangiogenic activity by inhibiting the formation of new blood vessels, which is essential for tumor growth and metastasis. Moreover, this compound has been shown to modulate the activity of several enzymes, including COX-2, MMPs, and LOX, which are involved in inflammation and cancer progression.
实验室实验的优点和局限性
6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one offers several advantages for laboratory experiments, including its high potency, low toxicity, and ease of synthesis. Moreover, this compound exhibits a broad range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations associated with this compound, including its poor solubility in aqueous media and the lack of a well-defined mechanism of action.
未来方向
There are several future directions for the research of 6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one. One potential area of investigation is the development of this compound-based therapeutics for the treatment of cancer and inflammation. Another area of interest is the elucidation of the molecular mechanisms underlying the biological activities of this compound. Moreover, further studies are needed to explore the potential of this compound as a diagnostic tool for the detection of cancer and other diseases. Finally, the development of novel synthetic methods for the production of this compound and its analogs could lead to the discovery of new compounds with improved pharmacological properties.
合成方法
6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of this compound involves the reaction of 3-fluoroaniline with 6-chloro-4-hydroxycoumarin in the presence of a suitable base and solvent. The reaction is typically carried out under mild conditions, and the yield of this compound can be optimized by adjusting the reaction parameters. Enzymatic synthesis of this compound involves the use of enzymes such as laccase or tyrosinase to catalyze the reaction between 3-fluoroaniline and 6-chloro-4-hydroxycoumarin. This method offers several advantages, including high selectivity, mild reaction conditions, and environmentally friendly process.
科学研究应用
6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation in several cancer cell lines, including breast, lung, and colon cancer. This compound also exhibits potent anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
6-chloro-3-[(3-fluoroanilino)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO2/c17-11-4-5-15-14(6-11)16(20)10(9-21-15)8-19-13-3-1-2-12(18)7-13/h1-7,9,19H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQNMMRFTDGDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC2=COC3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-{3-bromo-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4889389.png)
![2,2'-oxybis[N'-(2-fluorobenzylidene)acetohydrazide]](/img/structure/B4889409.png)

![4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine](/img/structure/B4889430.png)

![2-cyano-3-[(2-phenylethyl)amino]-2-butenamide](/img/structure/B4889441.png)
![11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4889448.png)
![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4889456.png)

![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889474.png)

![2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone](/img/structure/B4889498.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(5-isoquinolinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4889501.png)

